4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS 1147979-38-1 properties
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS 1147979-38-1 properties
Executive Summary
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine (CAS 1147979-38-1) is a high-value heterocyclic scaffold designed for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and GPCR modulation.
Its structural utility lies in its orthogonal reactivity profile :
-
Electrophilic C4-Position: The 4-chloro substituent serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, allowing for the introduction of solubilizing amines or diversity elements. -
Modulatable C5-Position: The 5-methoxy group provides electron-donating character to the pyrimidine ring, fine-tuning the reactivity of the C4-chloride while serving as a hydrogen bond acceptor in protein-ligand interactions.
-
Latent C2-Aniline: The 3-nitrophenyl moiety acts as a masked aniline. Post-coupling reduction yields a primary amine, enabling further elaboration (e.g., amide coupling, urea formation) to extend the molecule into deep hydrophobic pockets.
This guide details the physicochemical properties, synthetic logic, and application protocols for researchers utilizing this intermediate.[1]
Chemical Identity & Physicochemical Profile[2][3]
| Property | Specification |
| IUPAC Name | 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine |
| CAS Number | 1147979-38-1 |
| Molecular Formula | C₁₁H₈ClN₃O₃ |
| Molecular Weight | 265.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Melting Point | 145–150 °C (Typical for class, verify per batch) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Manufacturing
The synthesis of 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine typically follows a convergent heterocyclic construction strategy. The core pyrimidine ring is assembled first, followed by functional group activation.
Retrosynthetic Analysis
The most robust route involves the condensation of a benzamidine derivative with a masked formyl-acetate species, followed by chlorination.
Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core.
Representative Synthetic Protocol
Note: This protocol is generalized from standard procedures for 2-aryl-4-chloropyrimidines.
Step 1: Cyclization to Pyrimidinone
-
Reagents: 3-Nitrobenzamidine hydrochloride (1.0 eq), Ethyl 2-methoxy-3-(dimethylamino)acrylate (1.1 eq), Sodium ethoxide (2.5 eq).
-
Solvent: Ethanol (Anhydrous).
-
Procedure: Reflux the mixture for 4–6 hours. The amidine condenses with the acrylate to close the ring.
-
Workup: Acidify with acetic acid to precipitate the 5-methoxy-2-(3-nitrophenyl)pyrimidin-4-ol tautomer. Filter and dry.
Step 2: Chlorination (Deoxychlorination)
-
Reagents: Pyrimidin-4-ol intermediate (1.0 eq), Phosphorus oxychloride (
, 5–10 vol). -
Catalyst: N,N-Dimethylaniline (catalytic) or DMF (catalytic).
-
Procedure: Heat to reflux (approx. 105 °C) for 2–3 hours until the solid dissolves and gas evolution (
) ceases. -
Workup: Quench carefully into ice water (Exothermic!). Extract with Dichloromethane (DCM). Wash with
to remove phosphoric acid byproducts. -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).
Reactivity & Functionalization Guide
The 4-chloro group is the primary "vector" for diversity. The 5-methoxy group exerts a subtle electronic effect: it is electron-donating by resonance, which slightly deactivates the C4 position toward nucleophiles compared to a 5-H analog, but the pyrimidine nitrogen atoms ensure the ring remains sufficiently electron-deficient for
Nucleophilic Aromatic Substitution ( )
This is the most common reaction. The chloride is displaced by amines, thiols, or alkoxides.
-
Reaction Conditions:
-
Nucleophile: Primary or secondary amines (1.2 eq).
-
Base:
or (2.0 eq). -
Solvent: DMF, DMSO, or n-Butanol.
-
Temperature: 60–100 °C.
-
-
Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1/N3 atoms and the electron-withdrawing 2-aryl group.
Nitro Reduction
Post-functionalization at C4, the C2-nitro group can be reduced to an aniline.
-
Method A (Chemical): Iron powder (
), , EtOH/Water, Reflux. (Mild, tolerates halogens if C4-Cl is still present). -
Method B (Catalytic):
, Pd/C. (Risk of de-chlorination if C4-Cl is present; best used after C4 displacement).
Palladium-Catalyzed Coupling
The C4-Cl bond is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, though
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Therapeutic Applications
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The pyrimidine N1 and the C4-amino substituent (post-displacement) often form a bidentate hydrogen bond motif with the kinase hinge region (e.g., ATP binding site). The 5-methoxy group can point towards the gatekeeper residue or solvent front, improving solubility.
-
GPCR Ligands: The 2-aryl moiety provides a rigid spacer that can orient the pyrimidine core into specific hydrophobic pockets of G-protein coupled receptors.
-
PROTAC Linkers: The 3-nitrophenyl group, upon reduction to aniline, serves as an excellent attachment point for E3 ligase linkers (e.g., via amide coupling to a PEG chain).
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving heating or
residues must be performed in a certified chemical fume hood. -
Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize surfaces with dilute sodium bicarbonate if acidic residues are suspected.
-
References
-
General Pyrimidine Synthesis: Joubert, F., et al. "Synthesis and biological evaluation of new 4-substituted-2-(3-nitrophenyl)pyrimidines." European Journal of Medicinal Chemistry, 2018.
-
SnAr Methodology: Rohand, T., et al. "Palladium-catalyzed versus nucleophilic aromatic substitution of 4-chloropyrimidines." Arkivoc, 2008.
-
Medicinal Chemistry of 5-Methoxypyrimidines: Wang, S., et al. "Structure-Activity Relationships of 5-substituted Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2012.
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.
